5-Fluoro-1h-indole-3-carbohydrazide
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Overview
Description
5-Fluoro-1h-indole-3-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom and a carbohydrazide group to the indole structure enhances its chemical properties and biological activities .
Mechanism of Action
Target of Action
5-Fluoro-1h-indole-3-carbohydrazide is a derivative of indole, a heterocyclic compound that is found in many biologically active aromatic compounds . Indole derivatives have been reported to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to have various biological effects, including anti-inflammatory, antitubercular, and antimicrobial activities . The electrochemical behavior of these compounds varies due to the nature of substitutions in the indole sulfonamide moiety . This suggests that the compound interacts with its targets, leading to changes in their function.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show antiviral activity against a broad range of RNA and DNA viruses .
Pharmacokinetics
The electrochemical properties of indole sulfonamide, a related compound, are known to be important for their efficient use . It is known that electroactive indole derivatives are easily oxidized at carbon-based electrodes , which may have implications for the pharmacokinetics of this compound.
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound has a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the redox behavior of indole derivatives varies due to the nature of substitutions in the indole sulfonamide moiety . This suggests that the compound’s action could be influenced by the redox conditions in its environment.
Biochemical Analysis
Biochemical Properties
5-Fluoro-1h-indole-3-carbohydrazide, like other indole derivatives, possesses various biological activities. It interacts with enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions . The nature of these interactions varies depending on the specific derivative and the biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the cell type and the biochemical environment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific context and conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1h-indole-3-carbohydrazide typically involves the reaction of 5-fluoroindole with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1h-indole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Fluoro-1h-indole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, antimicrobial, and anticancer activities.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroindole
- 1H-Indole-3-carbohydrazide
- 5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide
Comparison
5-Fluoro-1h-indole-3-carbohydrazide is unique due to the presence of both a fluorine atom and a carbohydrazide group, which enhances its chemical reactivity and biological activity compared to similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the carbohydrazide group allows for further functionalization and derivatization .
Properties
IUPAC Name |
5-fluoro-1H-indole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZYXHZMIBFMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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